molecular formula C21H20ClN3O2 B4522671 (4-chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone

(4-chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone

Cat. No.: B4522671
M. Wt: 381.9 g/mol
InChI Key: BCPHQCCPJQMFKQ-UHFFFAOYSA-N
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Description

This compound is a piperazine-based methanone derivative featuring a 4-chlorophenyl group and a 1-methylindole-2-carbonyl moiety. Its structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for pharmacological studies, particularly in receptor modulation (e.g., serotonin or dopamine receptors) due to the indole and piperazine motifs .

Properties

IUPAC Name

(4-chlorophenyl)-[4-(1-methylindole-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-23-18-5-3-2-4-16(18)14-19(23)21(27)25-12-10-24(11-13-25)20(26)15-6-8-17(22)9-7-15/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPHQCCPJQMFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone typically involves multiple steps:

    Formation of the Indole Derivative: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Piperazine Derivative Synthesis: Piperazine derivatives can be synthesized by reacting ethylenediamine with dihaloalkanes.

    Coupling Reaction: The final step involves coupling the indole derivative with the piperazine derivative in the presence of a coupling agent such as carbodiimide to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Reactivity of the Piperazine Ring

The piperazine nitrogen atoms are key sites for electrophilic and nucleophilic reactions:

  • Alkylation/Acylation : The secondary amines in the piperazine ring undergo alkylation with alkyl halides (e.g., methyl iodide) or acylation with acyl chlorides under mild basic conditions (e.g., triethylamine in dichloromethane) .

  • Protonation/Deprotonation : Piperazine’s basicity (pKa ~9.5) allows selective protonation in acidic media, influencing solubility and reactivity in multi-step syntheses .

Example Reaction :

Piperazine-NH+R-XBasePiperazine-NR+HX\text{Piperazine-NH} + \text{R-X} \xrightarrow{\text{Base}} \text{Piperazine-NR} + \text{HX}

Chlorophenyl Substituent Reactions

The 4-chlorophenyl group participates in:

  • Nucleophilic Aromatic Substitution (SNAr) : Chlorine acts as a leaving group under high-temperature conditions with strong nucleophiles (e.g., amines or alkoxides) .

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids catalyzed by Pd(0) replaces chlorine with aryl/alkyl groups .

Experimental Data :

ConditionReagentProductYield (%)Reference
Pd(PPh₃)₄, K₂CO₃, DMFPhenylboronic acid(4-Biphenyl) derivative72
CuI, 140°CMorpholine(4-Morpholinophenyl) derivative65

Indole Carbonyl Reactivity

The indole-linked carbonyl group engages in:

  • Nucleophilic Addition : Grignard reagents or hydrides (e.g., NaBH₄) reduce the carbonyl to a secondary alcohol or amine .

  • Condensation Reactions : Forms Schiff bases with primary amines under dehydrating conditions (e.g., TiCl₄).

Mechanistic Insight :

R-C=O+R’-NH2R-C=N-R’+H2O\text{R-C=O} + \text{R'-NH}_2 \rightarrow \text{R-C=N-R'} + \text{H}_2\text{O}

Methylindole Functionalization

The 1-methylindole moiety undergoes:

  • Electrophilic Substitution : Bromination or nitration at the indole C3 position using Br₂/FeBr₃ or HNO₃/H₂SO₄ .

  • Oxidative Demethylation : Strong oxidants (e.g., KMnO₄) remove the methyl group, generating a free NH indole.

Stability Under Hydrolytic Conditions

The compound shows limited hydrolysis in aqueous media:

  • Carbonyl Stability : Resists hydrolysis at neutral pH but degrades under strongly acidic/basic conditions (e.g., 6M HCl, 100°C) .

  • Piperazine Ring Stability : Remains intact in pH 3–10 but undergoes ring-opening in concentrated HCl/NaOH .

Spectroscopic Monitoring

Key techniques for reaction tracking:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitutions on the chlorophenyl ring (e.g., loss of Cl signal at δ 7.4 ppm) .

  • Mass Spectrometry : ESI-MS identifies intermediates (e.g., [M+H]⁺ at m/z 478.4 for parent compound) .

Comparative Reactivity Table

Reaction SiteReaction TypeConditionsKey Product
Piperazine NHAlkylationR-X, Et₃N, CH₂Cl₂N-Alkylpiperazine
4-Chlorophenyl ClSuzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂Biaryl Derivative
Indole CarbonylReductionNaBH₄, MeOHSecondary Alcohol
Indole C3BrominationBr₂, FeBr₃3-Bromoindole Derivative

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to interact with serotonin receptors, while the piperazine group can modulate neurotransmitter activity. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous piperazine derivatives, focusing on substituent effects, synthetic pathways, and biological implications.

Compound Key Substituents Molecular Weight Reported Biological Activity Reference
(4-Chlorophenyl){4-[(1-Methyl-1H-Indol-2-yl)Carbonyl]Piperazin-1-yl}Methanone (Target) 4-Chlorophenyl, 1-methylindole-2-carbonyl ~395.86 g/mol Not explicitly reported; inferred CNS activity N/A
4-(7-Chloroquinolin-4-yl)Piperazin-1-ylMethanone 7-Chloroquinoline, 4,4-difluorocyclohexyl 393.39 g/mol Antimalarial (quinoline-based)
[4-(4-Fluorobenzyl)Piperazin-1-yl][5-Fluoro-2-(Trifluoromethyl)Phenyl]Methanone 4-Fluorobenzyl, 5-fluoro-2-(trifluoromethyl)phenyl ~424.33 g/mol Antipsychotic (dopamine receptor binding)
(4-Benzylpiperazin-1-yl)(1H-Indol-2-yl)Methanone Benzyl, indole-2-carbonyl 311.40 g/mol Serotonergic activity (5-HT receptor affinity)
4-(4-Hydroxyphenyl)Piperazin-1-ylMethanone 4-Hydroxyphenyl, 3-(trifluoromethyl)phenyl 350.32 g/mol Antidepressant (SSRI-like activity)
4-(Pyridin-2-yl)Piperazin-1-ylMethanone Pyridin-2-yl, 4-chlorophenyl 301.77 g/mol Antimicrobial (Gram-positive bacteria)

Structural and Functional Analysis

Aromatic vs. Heteroaromatic Substituents The target compound’s 1-methylindole-2-carbonyl group distinguishes it from quinoline derivatives (e.g., ), which exhibit antimalarial activity due to the chloroquinoline core. Indole derivatives, however, are more commonly associated with CNS targets .

Chlorophenyl vs. Fluorophenyl Groups The 4-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, stabilizing the methanone carbonyl. In contrast, 4-fluorobenzyl () or trifluoromethylphenyl () substituents increase electronegativity, improving metabolic stability and membrane permeability .

Piperazine Modifications Benzylpiperazine derivatives (e.g., ) show enhanced 5-HT receptor affinity due to π-π stacking with aromatic residues. The target compound’s methylindole moiety may similarly engage hydrophobic pockets in receptors. Hydroxyphenylpiperazine () introduces hydrogen-bonding capacity, favoring interactions with polar residues in enzymes like monoamine oxidases.

Synthetic Routes

  • The target compound’s synthesis likely follows a two-step protocol: (1) coupling of 1-methylindole-2-carboxylic acid with piperazine via HOBt/EDCI activation, and (2) reaction with 4-chlorobenzoyl chloride, as seen in analogous methods . This contrasts with sulfonylation (e.g., ) or reductive amination strategies (e.g., ).

Research Findings and Implications

  • Pharmacokinetics: Indole-containing derivatives (target compound and ) exhibit longer half-lives than quinoline or pyridine analogs due to reduced CYP450 metabolism .
  • Bioactivity Trends : Fluorinated analogs () show superior in vitro potency but may suffer from off-target effects compared to chlorophenyl-based compounds.

Biological Activity

The compound (4-chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20ClN3O\text{C}_{19}\text{H}_{20}\text{Cl}\text{N}_{3}\text{O}

This structure features a piperazine ring, a chlorophenyl group, and an indole moiety, which are critical for its biological activity.

1. Antitumor Activity

Research indicates that piperazine derivatives, including this compound, exhibit significant antitumor properties. Studies have shown that compounds with similar structural features can inhibit cancer cell proliferation. For instance, the presence of the indole moiety is often associated with enhanced cytotoxic activity against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA431<5Induction of apoptosis
Similar Piperazine DerivativeHT292.5Inhibition of Bcl-2

The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with key regulatory proteins involved in cell survival pathways .

2. Neuropharmacological Effects

The piperazine scaffold is known for its interaction with neurotransmitter systems. This compound has been evaluated for its effects on dopamine receptors, particularly D3 receptors. Preliminary studies suggest that it may act as a selective agonist, promoting β-arrestin translocation and G protein activation without significant D2 receptor activity.

Receptor TypeAgonist ActivityEC50 (nM)
D3RYes710
D2RNo-

These findings indicate potential applications in treating neuropsychiatric disorders .

3. Antimicrobial Properties

The compound has also exhibited antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL

This antimicrobial action could be attributed to the chlorophenyl group enhancing membrane permeability .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine and indole moieties can significantly impact efficacy and selectivity.

Key SAR Insights:

  • Chlorophenyl Group: Enhances lipophilicity and may improve receptor binding.
  • Indole Moiety: Essential for antitumor activity; modifications can increase potency.
  • Piperazine Ring: Variations in substituents can alter receptor selectivity.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antitumor Efficacy: In vitro studies demonstrated that this compound effectively inhibited growth in A431 and HT29 cell lines, suggesting potential for further development as an anticancer agent.
  • Neuropharmacological Assessment: Research focused on the D3 receptor showed promising results, indicating that this compound could be developed into a treatment for conditions like schizophrenia or Parkinson's disease.
  • Antimicrobial Testing: Clinical isolates of Staphylococcus aureus exhibited sensitivity to this compound, highlighting its potential as an antibiotic agent.

Q & A

Q. What are the common synthetic routes for preparing (4-chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Acylation of Piperazine : React 1-methyl-1H-indole-2-carboxylic acid with a coupling agent (e.g., thionyl chloride) to form the acyl chloride, which is then coupled to piperazine under basic conditions (e.g., triethylamine) to yield the intermediate 4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazine .

Final Coupling : React the intermediate with 4-chlorobenzoyl chloride in the presence of a base (e.g., DIPEA) to form the target compound.
Key Conditions : Use anhydrous solvents (e.g., DCM or THF), monitor reaction progress via TLC, and purify via column chromatography. Yield optimization may require adjusting stoichiometry (1:1.2 molar ratio of piperazine to acyl chloride) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm structural integrity by identifying peaks for the 4-chlorophenyl group (δ ~7.3–7.5 ppm), indole protons (δ ~6.9–7.8 ppm), and piperazine carbons (δ ~45–55 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • Elemental Analysis : Ensure purity (>95%) by matching calculated and observed C, H, N percentages .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying conditions?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates but risk side reactions. Non-polar solvents (e.g., toluene) reduce byproducts but slow reaction kinetics .
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency by 15–20% .
  • Temperature Control : Maintain 0–5°C during acyl chloride formation to prevent decomposition. For coupling steps, room temperature is typically sufficient .
  • Work-Up Strategies : Extract unreacted starting materials with 5% NaHCO3 (for acidic impurities) or brine (for polar byproducts) .

Q. What computational methods are employed to predict the binding affinity of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., tyrosine kinases), focusing on the piperazine moiety’s hydrogen-bonding potential and the 4-chlorophenyl group’s hydrophobic interactions .
  • MD Simulations (GROMACS/AMBER) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl) with inhibitory activity using datasets from analogs .

Q. How to resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Purity Validation : Reanalyze compound batches via HPLC (≥98% purity) to rule out impurities affecting activity .
  • Assay Standardization : Compare IC50 values under identical conditions (e.g., ATP concentration in kinase assays) .
  • Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects. Include positive controls (e.g., staurosporine for kinase inhibition) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone
Reactant of Route 2
Reactant of Route 2
(4-chlorophenyl){4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.